Enantiomeric Purity vs. Racemic Mixture
The (3aS,7aS) enantiomer is the single, configurationally defined cis isomer of octahydrofuro[2,3-c]pyridine. In contrast, the commercially widespread cis product is rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine (CAS 2380817-19-4), which is a 1:1 mixture of both enantiomers. The racemate contains 50% of the undesired (3aR,7aR) enantiomer, which presents the opposite absolute configuration at both bridgehead carbons. For applications requiring enantiopure intermediates—such as diastereoselective alkylation at the piperidine nitrogen or the construction of atropisomeric kinase inhibitors [1]—use of the single enantiomer eliminates the risk of producing diastereomeric product mixtures that reduce yield and complicate purification .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (3aS,7aS) single enantiomer |
| Comparator Or Baseline | rac-(3aR,7aS): 50% (3aS,7aS) + 50% (3aR,7aR) |
| Quantified Difference | Elimination of 50% undesired enantiomer vs. racemate; avoids diastereomeric mixtures in downstream reactions |
| Conditions | Compositional analysis; applicable to all stereoselective synthetic applications |
Why This Matters
Procurement of the single enantiomer prevents 50% material waste and eliminates the need for chiral resolution steps, directly reducing cost-per-successful-coupling in multi-step medicinal chemistry syntheses.
- [1] Betschmann, P. et al. Thienopyridine and Furopyridine Kinase Inhibitors. U.S. Patent Application Publication No. US 2007/0155776 A1, filed February 15, 2007. Claims enantiopure furopyridine embodiments for kinase selectivity. View Source
